Defined (2S) Enantiomeric Purity Enables VLA-4/VCAM-1 Integrin Antagonism with Quantifiable Potency Advantage Over Racemate
The (S)-enantiomer exhibits a 2.5- to 5-fold higher inhibitory potency in VLA-4/VCAM-1 cell adhesion assays compared to the racemic mixture (1:1 mixture of (S)- and (R)-enantiomers) at equivalent concentrations, as demonstrated in US20060211630. The racemate requires a 3-fold higher concentration to achieve the same level of adhesion blockade in human Jurkat cells expressing VLA-4, confirming that the defined (2S) stereochemistry is critical for integrin binding [1][2].
| Evidence Dimension | Chiral purity / Enantiomeric excess and corresponding functional VLA-4/VCAM-1 inhibition potency |
|---|---|
| Target Compound Data | Enantiomeric excess (ee) ≥ 99% (single enantiomer); IC₅₀ ~ 2.8 μM in cell adhesion assay |
| Comparator Or Baseline | Racemic mixture (ee 0%) of methyl 1-(5-nitro-2-pyridinyl)pyrrolidine-2-carboxylate; IC₅₀ ~ 8.5 μM in the same assay |
| Quantified Difference | Approximately 3-fold potency loss for the racemate (ΔIC₅₀ = +5.7 μM) |
| Conditions | Human Jurkat T-cell line expressing VLA-4; VCAM-1 coated plates; static cell adhesion, incubation 30–60 min, 37°C, 5% CO₂ |
Why This Matters
For researchers developing integrin-targeted anti-inflammatory agents, the enantiopure (S)-form provides a 3-fold potency advantage over the racemic mixture, reducing the required screening concentration and minimizing off-target effects from the inactive (R)-enantiomer.
- [1] Cossio, F. P. et al. US Patent Application US20060211630 A1. Detailed description of enantiomer-specific VLA-4/VCAM-1 inhibition assays, Example compounds and biological data. View Source
- [2] Justia Patents, Derivatives of nitroproline compounds, processes of manufacture and uses in the treatment of integrin mediated disorders, US20060211630, 2006. View Source
